(Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate
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Overview
Description
(Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is an organic compound that features a tetrahydropyran ring attached to an acrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate typically involves the reaction of ethyl acrylate with tetrahydro-2H-pyran-4-yl derivatives under specific conditions. One common method is the Knoevenagel condensation, where ethyl acrylate reacts with tetrahydro-2H-pyran-4-carbaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as molecular iodine can be used to facilitate the reaction under solvent-free conditions, making the process more environmentally friendly .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated esters using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of tetrahydro-2H-pyran-4-yl ketones or aldehydes.
Reduction: Formation of ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate.
Substitution: Formation of tetrahydro-2H-pyran-4-yl amides or thiol esters.
Scientific Research Applications
Chemistry: (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cyclization and other reactions .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a model substrate for investigating ester hydrolysis and transesterification processes.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Its ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity makes it suitable for creating cross-linked polymer networks with desirable mechanical properties .
Mechanism of Action
The mechanism of action of (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate involves its interaction with various molecular targets depending on the context of its use. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of tetrahydro-2H-pyran-4-yl alcohol and ethyl acrylate. This hydrolysis process is crucial for its role as a prodrug, where the active drug is released upon ester cleavage .
Comparison with Similar Compounds
Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate: Similar structure but lacks the double bond in the acrylate group.
Tetrahydro-2H-pyran-4-yl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to different reactivity.
Tetrahydro-2H-pyran-4-yl acetate: Simpler ester structure without the acrylate moiety.
Uniqueness: (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is unique due to the presence of both the tetrahydropyran ring and the acrylate ester. This combination allows for diverse reactivity and applications in various fields, making it a versatile compound for research and industrial purposes .
Properties
CAS No. |
1373168-67-2 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl (Z)-3-(oxan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h3-4,9H,2,5-8H2,1H3/b4-3- |
InChI Key |
LLRZTGSOBOFVQO-ARJAWSKDSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C1CCOCC1 |
Canonical SMILES |
CCOC(=O)C=CC1CCOCC1 |
Origin of Product |
United States |
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